M-Terphenyl

Catalog No.
S536423
CAS No.
92-06-8
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Terphenyl

CAS Number

92-06-8

Product Name

M-Terphenyl

IUPAC Name

1,3-diphenylbenzene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H

InChI Key

YJTKZCDBKVTVBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3

solubility

Insoluble (NIOSH, 2016)
6.56e-06 M
SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.51 mg/l at 25 °C
Insoluble

Synonyms

m-Terphenyl; AI3-00860; AI3 00860; AI300860

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3

The exact mass of the compound M-Terphenyl is 230.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)6.56e-06 msol in alcohol, ether, benzene, acetic acidsparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.water solubility = 1.51 mg/l at 25 °cinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6808. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-Terphenyl (CAS: 92-06-8), or 1,3-diphenylbenzene, is a polycyclic aromatic hydrocarbon utilized as a specialized precursor in organometallic chemistry and as a critical component in high-performance heat transfer fluids . With a melting point of 86–87 °C and a boiling point of approximately 365 °C, it offers high thermal stability alongside a distinct V-shaped molecular geometry . This meta-substitution pattern creates specific steric properties, making it foundational for synthesizing bulky m-terphenyl ligands that provide kinetic stabilization to low-coordinate metal centers, distinguishing it functionally from its ortho and para isomers .

Substituting m-terphenyl with its linear isomer, p-terphenyl, or generic polyphenyls leads to failure in both advanced synthesis and fluid formulation. In ligand design, p-terphenyl's 180° linear geometry cannot form the deep, bowl-shaped steric binding pocket required to protect reactive metal sites, whereas m-terphenyl naturally forms a 120° cleft [2]. In thermal fluid applications, p-terphenyl's high melting point (212–213 °C) prevents its use in low-temperature pumpable mixtures, whereas m-terphenyl readily forms low-freezing eutectic blends[1]. Furthermore, p-terphenyl is highly insoluble in standard organic solvents, drastically limiting its processability compared to the highly soluble m-terphenyl [1].

Thermal Behavior and Low-Temperature Pumpability in Fluid Formulation

m-Terphenyl exhibits a significantly lower melting point than its linear counterpart, p-terphenyl, making it indispensable for liquid-phase thermal applications. While p-terphenyl melts at 212–213 °C [1], m-terphenyl melts at 86–87 °C . This thermal behavior enables m-terphenyl to be formulated into eutectic mixtures that remain pumpable at sub-zero temperatures while maintaining high-temperature stability.

Evidence DimensionMelting Point
Target Compound Data86–87 °C
Comparator Or Baselinep-Terphenyl (212–213 °C)
Quantified Difference>125 °C lower melting point for m-terphenyl
ConditionsStandard atmospheric pressure

Enables the formulation of eutectic heat transfer fluids that remain pumpable at low ambient temperatures without sacrificing thermal stability up to 400 °C.

Steric Shielding and Precursor Suitability for Ligand Design

The meta-substitution of m-terphenyl provides a rigid 120° bent framework that naturally forms a protective steric cleft, a feature absent in the 180° linear p-terphenyl [1]. This bowl-shaped cavity sterically protects coordinated metals from aggregation and unwanted side reactions, allowing for the isolation of highly reactive, low-coordinate metal complexes [1].

Evidence DimensionLigand Geometry and Steric Pocket Formation
Target Compound Data120° bent meta-substitution forming a deep steric cleft
Comparator Or Baselinep-Terphenyl (180° linear substitution, no localized shielding)
Quantified Difference60° difference in core substitution angle directly dictating the presence of a binding pocket
ConditionsOrganometallic ligand synthesis (e.g., 2,6-diphenylphenyl derivatives)

Essential for synthesizing bulky ligands that kinetically stabilize highly reactive, low-coordinate main group or transition metal complexes.

Processability and Solubility in Organic Synthesis

m-Terphenyl is highly soluble in common aromatic solvents such as benzene and toluene, facilitating straightforward synthesis and purification workflows . In contrast, p-terphenyl is practically insoluble in water, ethanol, and acetic acid, and only sparingly soluble in hot aromatic solvents[1]. This drastic difference in solubility dictates processability during scale-up.

Evidence DimensionSolubility in standard organic solvents
Target Compound DataFreely soluble in common aromatic solvents (e.g., toluene, benzene)
Comparator Or Baselinep-Terphenyl (Practically insoluble in most common solvents; sparingly soluble in hot aromatics)
Quantified DifferenceQualitative phase difference (soluble vs. highly insoluble) under ambient conditions
ConditionsStandard laboratory and industrial solvent processing at 20–25 °C

Drastically reduces the solvent volumes required for synthesis and purification, enabling viable industrial scale-up.

Synthesis of Bulky Organometallic Ligands

m-Terphenyl is the required starting material for creating sterically demanding ligands (e.g., 2,6-diphenylphenyl or Ar* ligands). Its 120° cleft provides the kinetic stabilization necessary to isolate low-coordinate metal complexes and novel main-group multiple bonds [1].

Formulation of High-Temperature Heat Transfer Fluids

Due to its favorable melting point (86–87 °C), m-terphenyl is blended with o-terphenyl and biphenyl to achieve fluids with a wide operating window, combining high thermal stability (~400 °C) with low-temperature pumpability [2].

Precursor for Advanced 2D Metal-Organic Frameworks (MOFs)

The bifunctionalized m-terphenyl backbone (e.g., 2,6-diphenyl-1,4-dibenzoic acid) is utilized to enforce low coordination numbers at Lewis-acidic metal centers, leveraging its bowl-shaped steric hindrance to create porous materials [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

M-terphenyl is a yellow solid. mp: 86-87° C, bp: 365°C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid.
Colorless or light-yellow solid.
Yellow solid (needles).

Color/Form

YELLOW NEEDLES FROM ALC
Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/
Yellow solid.

XLogP3

5.6

Exact Mass

230.1096

Boiling Point

689 °F at 760 mm Hg (NIOSH, 2016)
363.0 °C
363 °C AT 760 MM HG
630°F
689°F

Flash Point

375 °F (NIOSH, 2016)
375 °F (191 °C) (OPEN CUP)
325-405°F (open cup)
(oc) 375°F

Density

1.23 (NIOSH, 2016)
1.2
1.1-1.23
1.23

Odor

Faint, pleasant odor /Commercial terphenyl mixtures/

Appearance

Solid powder

Melting Point

192 °F (NIOSH, 2016)
87.0 °C
87 °C
192°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WOI2PSS0KX

GHS Hazard Statements

Aggregated GHS information provided by 624 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (91.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mm Hg at 200 °F (NIOSH, 2016)
1.75e-05 mmHg
1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients
0.09 mmHg at 200°F
(200°F): 0.01 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

92-06-8
26140-60-3
8042-11-3

Wikipedia

M-terphenyl

Methods of Manufacturing

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. The o-derivative is readily separated from the terphenyl isomer mixture by distillation; m- and p-terphenyl distill together and the pure isomers can be obtained by zone refining.

General Manufacturing Information

1,1':3',1''-Terphenyl: ACTIVE
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/

Analytic Laboratory Methods

ANALYTE: TERPHENYLS; MATRIX: AIR; RANGE: 4.5-20 MG/CU M; PROCEDURE: FILTER COLLECTION, CARBON DISULFIDE EXTRACTION, GC. /TERPHENYLS/
ANALYTE: POLYNUCLEAR AROMATIC CMPD; MATRIX: AIR; RANGE: 2 TO 1000 UG/CU M OF EACH CMPD IN 0.5 CU M SAMPLE OF AIR; PROCEDURE: COLLECTION ON MEMBRANE FILTER, EXTRACTION, GC SEPARATION, SPECTROPHOTOMETRIC DETERMINATION. /POLYNUCLEAR AROMATIC CMPD/
m-Terphenyl was measured in tap water using XAD-2 resin concentration followed by GC/MS, high resolution mass spectrometry, and mass fragmentography.

Dates

Last modified: 08-15-2023

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